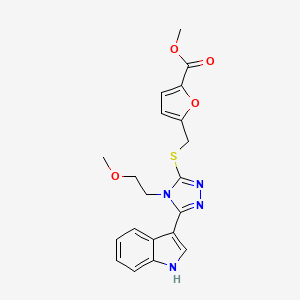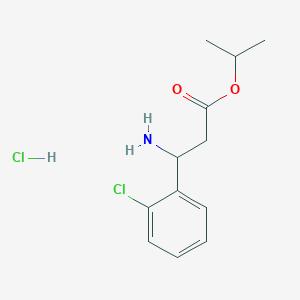![molecular formula C22H26N2O5 B2497726 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide CAS No. 921835-21-4](/img/structure/B2497726.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide often involves multi-step reactions, utilizing catalytically active mediums or ionic liquids for enhanced efficiency. For instance, Satyanarayana et al. (2021) demonstrated the use of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as an efficient ionic liquid medium for the one-pot synthesis of novel benzamide derivatives, showcasing the advantages of good yields, environmental friendliness, and mild conditions, although not specifically targeting the compound , this method's applicability to its synthesis is conceivable (Satyanarayana et al., 2021).
Molecular Structure Analysis
The detailed understanding of molecular structures is pivotal, especially for compounds with complex frameworks. Crystallographic analysis provides insights into molecular conformations, supramolecular aggregation, and the impact of different substituents on structural stability. For example, Sagar et al. (2018) investigated closely related benzamide structures, revealing diverse modes of supramolecular aggregation and molecular conformations, which are essential for understanding the structural nuances of similar compounds (Sagar et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of such a compound are influenced by its functional groups and molecular structure. Reactions involving conjugate displacement or cycloaddition are common in synthesizing benzoxazepin derivatives, as indicated by the work of Ahn et al. (2012), which could be relevant for derivatives of the compound (Ahn et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for the practical application and handling of the compound. Karabulut et al. (2014) emphasized the importance of single crystal X-ray diffraction in determining the crystal structure, which directly impacts the compound's physical properties and intermolecular interactions (Karabulut et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for functional group transformations, is essential for harnessing a compound's capabilities. The work by Mukaiyama and Yamaguchi (1966) on the reactions of N,N-dimethylbenzamide derivatives provides insight into the reactivity patterns that could be expected for similar compounds, highlighting the versatility of benzamide derivatives in synthetic chemistry (Mukaiyama & Yamaguchi, 1966).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Research has demonstrated innovative methods for synthesizing compounds with complex structures similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide. For instance, Petrovskii et al. (2017) explored the synthesis, crystal structure, and photophysical properties of novel fused oxazapolycyclic skeletons. Their work highlights the synthesis of nonplanar oxazapolyheterocycles, which show strong blue emission in dichloromethane, indicating potential applications in photophysical and photochemical research areas (Petrovskii et al., 2017).
Antimicrobial Applications
The synthesis and antimicrobial screening of derivatives incorporating thiazole rings, as discussed by Desai et al. (2013), provide insights into the potential of these compounds in developing new antimicrobial agents. Their work on N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides underscores the antimicrobial potential of such compounds against a variety of bacterial and fungal strains (Desai et al., 2013).
Antiproliferative Effects
Kim et al. (2011) reported on the synthesis of phenylpyrazolodiazepin-7-ones as conformationally rigid analogs and their antiproliferative effects on cancer cells. Their research indicates that these compounds, by virtue of their structural features, exhibit potent antiproliferative activities, highlighting their potential in cancer therapy (Kim et al., 2011).
Antifungal and Fungicidal Activity
Yang et al. (2017) designed and synthesized novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues with significant fungicidal activity. Their work demonstrates the potential of these compounds in agricultural applications, especially in crop protection against various phytopathogenic fungi, offering a new approach to fungicide development (Yang et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-27-17-10-7-14(11-19(17)28-6-2)20(25)23-15-8-9-16-18(12-15)29-13-22(3,4)21(26)24-16/h7-12H,5-6,13H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGSYZJNVAEWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)
![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)




![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)

